molecular formula C21H20BrNO5 B5725898 dimethyl 4-[5-(3-bromophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

dimethyl 4-[5-(3-bromophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No. B5725898
M. Wt: 446.3 g/mol
InChI Key: VWEAHKJYPOLVQW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dihydropyridine derivatives often involves multi-component reactions that can include the Hantzsch synthesis or variations thereof. For instance, the efficient synthesis of structurally diverse 3,4-dihydropyridin-2(1H)-ones and 3,4-dihydro-2H-pyrans has been demonstrated through four-component reactions involving arylamines, acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones (Sun et al., 2011). These methodologies highlight the adaptability of dihydropyridine frameworks to incorporate various functional groups, including bromophenyl and furyl groups, through strategic selection of reactants and conditions.

Molecular Structure Analysis

The molecular structure of dihydropyridine derivatives, including those with bromophenyl and furyl substitutions, is critical for understanding their chemical behavior. X-ray crystallography and NMR spectroscopy are commonly used techniques for elucidating these structures. For example, studies on similar compounds have revealed distinct conformations and hydrogen bonding patterns that significantly influence their chemical reactivity and interaction with biological molecules (Quiroga et al., 2010).

Chemical Reactions and Properties

Dihydropyridines can undergo a variety of chemical reactions, including electrophilic substitutions, cycloadditions, and redox reactions. Their reactivity can be significantly altered by the presence of substituents on the pyridine ring, such as bromophenyl and furyl groups. These substituents can affect the electron density and steric hindrance around the reactive sites, thus influencing the outcome of chemical reactions (Prostakov et al., 1982).

Future Directions

Future research could focus on determining the synthesis process, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards of this compound. Additionally, potential applications and uses for this compound could be explored .

properties

IUPAC Name

dimethyl 4-[5-(3-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrNO5/c1-11-17(20(24)26-3)19(18(12(2)23-11)21(25)27-4)16-9-8-15(28-16)13-6-5-7-14(22)10-13/h5-10,19,23H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWEAHKJYPOLVQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(O2)C3=CC(=CC=C3)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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